N'-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a nitrophenoxy group, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between furan-2-carbaldehyde and 2-(4-methyl-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted hydrazides with different nucleophilic groups.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological molecules, while the nitrophenoxy group may participate in electron transfer reactions. These interactions can lead to the modulation of enzyme activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxy group instead of a nitrophenoxy group.
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-AMINOPHENOXY)ACETOHYDRAZIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both a nitrophenoxy group and a furan ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13N3O5 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H13N3O5/c1-10-4-5-13(12(7-10)17(19)20)22-9-14(18)16-15-8-11-3-2-6-21-11/h2-8H,9H2,1H3,(H,16,18)/b15-8+ |
InChI Key |
SYXUMDULHNZNQP-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.